Cas no 32973-53-8 (2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol)

2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol structure
32973-53-8 structure
Product Name:2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol
CAS No:32973-53-8
MF:C17H19NO
MW:253.338864564896
CID:293941
PubChem ID:12687075
Update Time:2025-04-19

2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol
    • 2(1H)-Isoquinolineethanol,3,4-dihydro-1-phenyl-
    • 2-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanol
    • LogP
    • 2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-ol
    • AC-20624
    • AKOS015965202
    • Propyl (3,4-dichlorophenyl)carbamate
    • 32973-53-8
    • DTXSID90506900
    • Inchi: 1S/C17H19NO/c19-13-12-18-11-10-14-6-4-5-9-16(14)17(18)15-7-2-1-3-8-15/h1-9,17,19H,10-13H2
    • InChI Key: AFOUAOIZHNGJNH-UHFFFAOYSA-N
    • SMILES: OCCN1CCC2C=CC=CC=2C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 253.14677
  • Monoisotopic Mass: 253.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • Density: 1.118
  • Boiling Point: 397.3°C at 760 mmHg
  • Flash Point: 196.6°C
  • Refractive Index: 1.597
  • PSA: 23.47
  • LogP: 2.56430

2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM143691-1g
2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-ol
32973-53-8 95%
1g
$*** 2023-05-30
Chemenu
CM143691-1g
2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-ol
32973-53-8 95%
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$574 2021-08-05
Alichem
A189007718-1g
2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol
32973-53-8 95%
1g
$509.85 2023-09-02
Crysdot LLC
CD11144181-1g
2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol
32973-53-8 95+%
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$608 2024-07-16

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